![molecular formula C7H7BrN4 B571874 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211584-18-7](/img/structure/B571874.png)
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description
“5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound that belongs to the class of pyrazolopyridines . It has been used in the synthesis of derivatives that act as TRK inhibitors . The molecular weight of this compound is 213.03 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine”, involves various synthetic strategies and approaches . One method involves the use of 5-Bromo-1 H-pyrazolo [3,4-b]pyridine and N-iodosuccinimide, dissolved by DMF, and then heated at 60 °C and stirred for 12 hours .Mechanism of Action
Target of Action
This compound belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
As a member of the 1H-pyrazolo[3,4-b]pyridines family, it’s plausible that it interacts with its targets in a manner similar to other compounds in this family
Biochemical Pathways
Given the structural similarity to purine bases, it’s possible that this compound could interact with pathways involving these molecules . .
Result of Action
As a member of the 1H-pyrazolo[3,4-b]pyridines family, it may share some biological activity with other compounds in this family . .
properties
IUPAC Name |
5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVFKIHSUSHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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